4-Morpholinocyclohexanone

概要

説明

4-Morpholinocyclohexanone is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of morpholines, which includes 4-Morpholinocyclohexanone, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

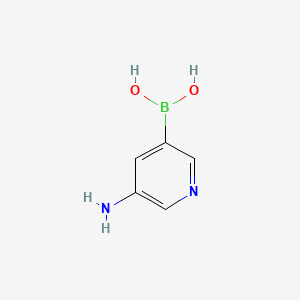

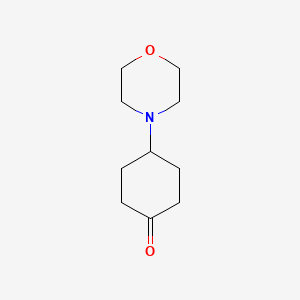

The molecular structure of 4-Morpholinocyclohexanone consists of a cyclohexanone ring attached to a morpholine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .Physical And Chemical Properties Analysis

4-Morpholinocyclohexanone is a liquid at room temperature . It has a molecular weight of 183.25 and a molecular formula of C10H17NO2 .科学的研究の応用

Organic Synthesis

4-Morpholinocyclohexanone: is utilized in organic synthesis, particularly in the oxidative dehydrogenative aromatization of cyclohexanones . This process is significant for constructing functionalized arenes and benzoheteroarenes, which are crucial intermediates in the synthesis of various organic compounds.

Pharmaceutical Research

In pharmaceutical research, 4-Morpholinocyclohexanone derivatives are explored for their pharmacological profiles . These derivatives exhibit a broad spectrum of activities, including anticancer, antidepressant, and anti-inflammatory properties, making them valuable for drug discovery and development.

Chemical Engineering

4-Morpholinocyclohexanone: plays a role in chemical engineering, particularly in the synthesis of catalysts used for the aerobic oxidation of cyclohexane . This reaction is important for the production of adipic acid, a precursor for nylon manufacturing.

Materials Science

In materials science, 4-Morpholinocyclohexanone is involved in the synthesis of amorphous nanocages with potential applications in electrocatalytic hydrogen evolution . These structures are significant for energy conversion technologies and the development of new catalysts.

Environmental Science

The compound is also relevant in environmental science, where it may interact with engineered nanomaterials affecting the degradation of pollutants in river sediments . Understanding these interactions is crucial for assessing the environmental impact of nanomaterials.

Industrial Applications

Lastly, 4-Morpholinocyclohexanone is likely to be involved in various industrial applications due to its chemical properties. While specific industrial uses are not detailed in the available literature, its role in synthesis and material science suggests potential applications in the production of specialty chemicals and advanced materials .

Safety and Hazards

4-Morpholinocyclohexanone is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSZENOTKVEPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718273 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinocyclohexanone | |

CAS RN |

139025-93-7 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)